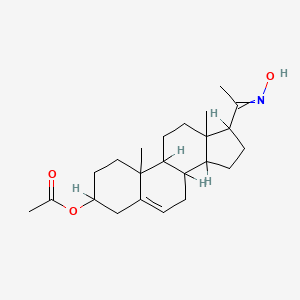
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, also known as DMF, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMF is a furanone derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone is not fully understood, but it has been suggested that 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone exerts its anti-proliferative effects by inhibiting the activity of enzymes that are involved in cell growth and division. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that are involved in the immune response.
实验室实验的优点和局限性
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone is also known to be sensitive to light and air, which can lead to degradation and loss of activity.
未来方向
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, including the development of new synthesis methods that can improve the yield and purity of 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, the investigation of its mechanism of action and the identification of its molecular targets, and the evaluation of its potential use in combination with other anti-cancer drugs. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone also has potential applications in the treatment of other diseases, such as neurodegenerative diseases, and further research is needed to explore these possibilities.
合成方法
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone can be synthesized using different methods, including the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone can be improved by using a solvent such as ethanol or methanol.
科学研究应用
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has been studied for its potential applications in scientific research, particularly in the field of cancer research. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has been found to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-15-6-4-13(5-7-15)10-14-11-19(25-20(14)21)17-12-16(23-2)8-9-18(17)24-3/h4-12H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYDBNVZWWBBPA-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)

![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)


![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
